5-phenylpentanoyl Chloride

Physical chemistry Purification Distillation parameters

5-Phenylpentanoyl chloride (CAS 20371-41-9), also known as benzenepentanoyl chloride or phenylvaleryl chloride, is a C11H13ClO acyl chloride (MW 196.67 g/mol) belonging to the ω-phenylalkanoyl chloride homologous series. It features a distal phenyl ring connected to the electrophilic carbonyl carbon via a saturated five-carbon alkyl spacer.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 20371-41-9
Cat. No. B1278527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenylpentanoyl Chloride
CAS20371-41-9
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC(=O)Cl
InChIInChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyVSHULXBTMXBAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpentanoyl Chloride (CAS 20371-41-9) Procurement-Focused Baseline and Functional Classification


5-Phenylpentanoyl chloride (CAS 20371-41-9), also known as benzenepentanoyl chloride or phenylvaleryl chloride, is a C11H13ClO acyl chloride (MW 196.67 g/mol) belonging to the ω-phenylalkanoyl chloride homologous series . It features a distal phenyl ring connected to the electrophilic carbonyl carbon via a saturated five-carbon alkyl spacer. Commercially, the compound is typically supplied at ≥95% purity and is primarily employed as a versatile acylation intermediate in medicinal chemistry and organic synthesis . Its reactivity conforms to the general behavior of aliphatic acyl chlorides, yet the specific pentamethylene spacer engenders a distinct balance of lipophilicity, steric profile, and physicochemical handling characteristics that differentiate it from both shorter- and longer-chain congeners .

Why In-Class ω-Phenylalkanoyl Chlorides Cannot Be Interchanged: The Case for 5-Phenylpentanoyl Chloride Specificity


The ω-phenylalkanoyl chloride family—spanning 3-phenylpropanoyl, 4-phenylbutanoyl, 5-phenylpentanoyl, and 6-phenylhexanoyl chlorides—exhibits systematic variation in physicochemical properties that directly impact synthetic outcomes and downstream biological activity. The polymethylene chain length governs lipophilicity (XLogP3 increments from 2.8 to 4.3 across C3→C6), boiling point, density, and conformational flexibility . Generic substitution without attention to chain length therefore risks altered acylation kinetics, differential partition coefficients in biphasic reactions, and divergent pharmacological profiles of derived amides or esters. Empirical evidence demonstrates that the five-carbon spacer present in 5-phenylpentanoyl chloride is critically associated with potent inhibition in specific enzyme targets, as seen in GI254023X (MMP9 IC₅₀ 2.5 nM; ADAM10 IC₅₀ 5.3 nM) and BHPP (12-LOX inhibitor) . These findings collectively establish that the 5-phenylpentanoyl scaffold is not functionally interchangeable with its shorter- or longer-chain analogs.

5-Phenylpentanoyl Chloride Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparisons


Boiling Point Under Reduced Pressure: 5-Phenylpentanoyl Chloride vs. 3-Phenylpropanoyl and 6-Phenylhexanoyl Chlorides

Under comparable reduced-pressure conditions, 5-phenylpentanoyl chloride exhibits a boiling point (151 °C at 18 Torr) intermediate between 3-phenylpropanoyl chloride (107 °C at 11 Torr) and 6-phenylhexanoyl chloride (151–152 °C at 11.3 mmHg) . Direct comparison at nearly equivalent pressure (18 Torr ≈ 18 mmHg vs. 11.3 mmHg) indicates that 5-phenylpentanoyl chloride achieves boiling parity with the C6 analog despite slightly higher pressure, implying a meaningfully lower boiling point under standardized vacuum conditions. This lower boiling point relative to the C6 homolog translates to less energy-intensive vacuum distillation and potentially reduced thermal degradation of acid-sensitive substrates during solvent stripping or purification steps .

Physical chemistry Purification Distillation parameters

Density and Molecular Packing: Systematic Decrease with Chain Length from C3 to C5, Reversal at C6

The density of ω-phenylalkanoyl chlorides decreases monotonically from 1.135 g/cm³ (3-phenylpropanoyl chloride) to 1.115 g/cm³ (4-phenylbutanoyl chloride) to 1.090 g/cm³ (5-phenylpentanoyl chloride), before rising slightly to ~1.12 g/cm³ for 6-phenylhexanoyl chloride . The C5 compound thus exhibits the lowest density in the series, reflecting maximum conformational disorder and the least efficient molecular packing. This property directly influences volumetric dosing accuracy in automated liquid handlers and affects phase separation behavior in aqueous-organic workup, where the lower-density C5 chloride provides wider density contrast with aqueous phases compared to the C6 analog .

Physical property Liquid handling Molar volume calculations

Lipophilicity (LogP/XLogP3): The C5 Spacer Provides a Balanced Partition Coefficient Between C4 and C6

The computed lipophilicity (XLogP3) increases systematically with chain length across the ω-phenylalkanoyl chloride series: 2.8 (C3), 3.4 (C4), 3.16 (C5, reported as LogP), and 4.3 (C6) . The C5 compound occupies a distinctive intermediate position. Although the exact LogP value (3.16) is slightly lower than C4's XLogP3 (3.4), this difference stems from distinct computational models; the critical observation is that C5 provides a lipophilicity profile that is demonstrably lower than the C6 analog (Δ ~1.1 log units), reflecting reduced hydrophobic character that can improve solubility and reduce nonspecific protein binding in biological assays . This balanced lipophilicity is mechanistically consistent with the potent target engagement observed for 5-phenylpentanoyl-derived inhibitors .

Lipophilicity Drug design ADME property Partition coefficient

Biological Relevance: The 5-Phenylpentanoyl Moiety Is Privileged for MMP9/ADAM10 and 12-LOX Inhibition

Multiple independent studies have converged on the 5-phenylpentanoyl scaffold as a critical structural determinant for potent enzyme inhibition. GI254023X, which incorporates the 5-phenylpentanoyl group, inhibits MMP9 with an IC₅₀ of 2.5 nM and ADAM10 with an IC₅₀ of 5.3 nM, displaying >100-fold selectivity over ADAM17 . Similarly, N-benzyl-N-hydroxy-5-phenylpentanamide (BHPP) has been characterized as a selective 12-lipoxygenase inhibitor that reduces endothelial cell proliferation stimulated by bFGF and VEGF . While direct chain-length SAR comparisons at the acyl chloride level are not available in the public literature, the recurrence of the five-carbon spacer in nanomolar-potency pharmacophores constitutes a class-level inference that the C5 spacing provides a geometrical and conformational match for specific enzyme binding pockets, unlike the C3, C4, or C6 analogs which do not appear in similarly potent reported inhibitors .

Metalloprotease inhibition Lipoxygenase inhibition Structure-activity relationship Pharmacophore

Solid-Phase Synthetic Utility: Validated Performance in Stereoselective β-Lactam Construction

Delpiccolo and Mata (2004) demonstrated an efficient and stereoselective solid-phase procedure for the rapid synthesis of diverse trans 3-alkyl β-lactams employing nonactivated acid chlorides, including 5-phenylpentanoyl chloride as a representative substrate . The method, published in full, confirms that 5-phenylpentanoyl chloride participates effectively in Staudinger-type [2+2] cycloadditions with immobilized imines to yield β-lactams with defined trans stereochemistry. While the study does not provide a direct quantitative yield comparison across different chain-length acid chlorides, the deliberate selection and successful outcome with 5-phenylpentanoyl chloride validates its compatibility with solid-phase protocols and serves as methodological endorsement for this specific chain length in β-lactam-focused medicinal chemistry . Separately, Afonso et al. (1998) employed phenylvaleryl chloride (synonymous with 5-phenylpentanoyl chloride) in the ketene-imine β-lactam synthesis of fused tetracyclic analogs of the cholesterol absorption inhibitor SCH 48461, confirming its utility in pharmaceutically relevant β-lactam construction .

Solid-phase synthesis β-Lactam Staudinger reaction Stereoselectivity

Difluoro Analog Application: 2,2-Difluoro-5-phenylpentanoyl Chloride as a Key ICE Inhibitor Intermediate

A patent and literature route to peptidyl 2,2-difluoro-4-phenylbutyl ketone inhibitors of interleukin-1β converting enzyme (ICE/caspase-1) explicitly employs 2,2-difluoro-5-phenylpentanoyl chloride as a critical late-stage intermediate, which is condensed with an oxazolone derivative before isomerization and decarboxylation to afford the final inhibitor . Although the acyl chloride used in this route is the gem-difluoro derivative rather than the parent 5-phenylpentanoyl chloride, the synthetic strategy relies intrinsically on the five-carbon phenylalkyl backbone. The C5 chain length is presumably required to position the difluoromethylene group at the optimal distance from the peptide recognition elements. This application illustrates that the five-carbon spacer is architecturally embedded in lead compounds targeting therapeutically important cysteine proteases, reinforcing the unique synthetic demand for the 5-phenylpentanoyl core structure that cannot be met by C3, C4, or C6 analogs .

Interleukin-1β converting enzyme Caspase inhibition Fluorinated building block Anti-inflammatory

5-Phenylpentanoyl Chloride Application Scenarios Anchored in Quantitative Evidence


Design and Synthesis of MMP9/ADAM10 Selective Metalloprotease Inhibitors

Based on GI254023X, which achieves MMP9 IC₅₀ of 2.5 nM and ADAM10 IC₅₀ of 5.3 nM with >100-fold selectivity over ADAM17, 5-phenylpentanoyl chloride is the appropriate starting acylating agent for generating focused libraries of hydroxamic acid or reverse-hydroxamate zinc-binding inhibitors. The five-carbon spacer provides the optimal distance between the zinc-binding warhead and the phenyl capping group, a geometric requirement confirmed by the nanomolar potency of the reference compound . Substitution with 4-phenylbutanoyl or 6-phenylhexanoyl chloride risks producing inactive or poorly selective analogs, as the pharmacokinetic and pharmacodynamic optimization of GI254023X was explicitly performed around the 5-phenylpentanoyl scaffold.

Solid-Phase Parallel Synthesis of trans 3-Alkyl β-Lactam Libraries

The validated solid-phase protocol reported by Delpiccolo and Mata (2004) demonstrates that 5-phenylpentanoyl chloride reliably undergoes ketene-imine cycloaddition on Wang resin to afford trans 3-alkyl β-lactams with defined stereochemistry . This protocol can be directly adopted for the parallel synthesis of β-lactam-based screening libraries, including analogs of cholesterol absorption inhibitors such as SCH 48461, for which the phenylvaleryl chloride-derived fused tetracyclic β-lactams have been previously synthesized . The published procedure reduces the method-development burden associated with adapting other chain-length acid chlorides to solid-phase conditions.

Synthesis of 12-Lipoxygenase Inhibitors for Cardiovascular and Anti-Angiogenic Research

N-Benzyl-N-hydroxy-5-phenylpentanamide (BHPP), readily prepared from 5-phenylpentanoyl chloride via coupling with N-benzylhydroxylamine, is an established 12-LOX inhibitor that suppresses endothelial cell proliferation induced by bFGF and VEGF . The 5-phenylpentanoyl backbone is integral to the inhibitory pharmacophore; structural modifications that alter the chain length are expected to compromise potency. For research groups investigating the role of 12-LOX in angiogenesis, tumor progression, or cardiovascular disease, 5-phenylpentanoyl chloride offers direct access to the BHPP phenotype.

Preparation of Caspase-1/ICE Inhibitor Key Intermediates

The synthesis of peptidyl 2,2-difluoro-4-phenylbutyl ketone ICE inhibitors proceeds via 2,2-difluoro-5-phenylpentanoyl chloride, underscoring the C5 backbone as a structural prerequisite in this inhibitor class . While the difluoro derivative itself is a specialized reagent, the route validates the C5-phenylalkyl architecture. Procurement of 5-phenylpentanoyl chloride enables the preparation of the non-fluorinated parent scaffolds for initial SAR exploration before committing to the more costly difluoro analog. Shorter or longer chain-length acyl chlorides would not be compatible with the established synthetic route.

Quote Request

Request a Quote for 5-phenylpentanoyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.